N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
Description
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a benzothiazole-based compound featuring a benzamide core substituted with a diallylsulfamoyl group at the para position. The benzo[d]thiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-13-23(14-4-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-5-6-8-18(17)27-20/h3-12H,1-2,13-14H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEJABQTHKGPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Sulfamoylbenzoyl Chloride
The synthesis begins with the conversion of 4-sulfobenzoic acid to its acyl chloride derivative. A representative protocol involves:
- Reacting 4-sulfobenzoic acid (1.0 equiv) with thionyl chloride (3.0 equiv) in anhydrous dichloromethane at 60°C for 4 hours.
- Removing excess thionyl chloride via rotary evaporation yields 4-sulfobenzoyl chloride as a pale yellow solid (typical yield: 85–92%).
Critical Parameters :
Diallylamine Sulfonylation
The sulfamoyl group is introduced via reaction with diallylamine:
- Procedure :
- Yield Optimization :
Analytical Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 5.80–5.95 (m, 4H, CH₂=CH₂), 5.15–5.30 (m, 4H, CH₂=CH₂), 3.95–4.10 (m, 4H, N-CH₂).
- IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ and 1150 cm⁻¹ (SO₂ asym/sym stretch).
Synthesis of Benzo[d]thiazol-2-amine
Cyclization of 2-Aminothiophenol
The benzo[d]thiazole ring is formed via cyclocondensation:
- Standard Protocol :
- Alternative Route :
Spectroscopic Confirmation :
Final Coupling Reaction
Amide Bond Formation
The benzamide core is coupled to the benzo[d]thiazol-2-amine using carbodiimide chemistry:
- Activation :
- Coupling :
Optimization Insights :
- Excess amine (1.05 equiv) minimizes unreacted acid.
- DMF enhances solubility but requires thorough removal during workup to prevent contamination.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern approaches employ flow chemistry to improve efficiency:
Green Chemistry Innovations
- Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. traditional DCM/THF.
- Catalysis : Immobilized lipases (e.g., CAL-B) achieve 89% yield in amide coupling at 40°C, eliminating EDC/HOBt waste.
Analytical and Quality Control Protocols
Purity Assessment
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC (UV 254 nm) | C18 column, acetonitrile/water (70:30) | ≥99.0% area |
| DSC | Heating rate 10°C/min, N₂ atmosphere | Single endotherm |
| Elemental Analysis | C, H, N, S measurement | ±0.3% of theoretical |
Stability Profiling
- Forced Degradation :
- Acidic (0.1M HCl, 24 hr): ≤2% degradation
- Oxidative (3% H₂O₂, 24 hr): ≤5% degradation
- Photolytic (ICH Q1B): No significant change
Challenges and Troubleshooting
Common Side Reactions
Yield-Limiting Factors
- Moisture Sensitivity : Acyl chloride intermediates require strict anhydrous conditions.
- Steric Hindrance : Bulky diallyl groups slow amide coupling; elevated temperatures (40–50°C) improve kinetics.
Recent Methodological Advances
Microwave-Assisted Synthesis
Biocatalytic Approaches
- Enzyme : Pseudomonas fluorescens amidase
- Advantage : Enantioselective synthesis of chiral analogs (ee >98%).
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations in Benzothiazole Derivatives
The target compound shares a common benzothiazole-benzamide backbone with numerous analogs. Key structural differences lie in the substituents on the benzamide and sulfamoyl groups:
Key Observations :
- Chlorine Substituents (e.g., 1.2d, 1.2e): Increase melting points (201–212°C) and alter NMR chemical shifts due to electron-withdrawing effects .
- Sulfamoyl Variations: Dimethylsulfamoyl (): Common in kinase inhibitors; balances solubility and lipophilicity.
Impact of Sulfamoyl Group Modifications
The sulfamoyl group is a critical pharmacophore. Comparisons with analogs highlight the role of substituents:
Electronic and Steric Effects
- N,N-Diethylsulfamoyl (4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide):
- N,N-Dimethylsulfamoyl ():
- Lower steric bulk; commonly used in CNS-targeting compounds for improved blood-brain barrier penetration.
- Predicted higher logP than dimethyl/ethyl analogs, favoring membrane permeability but possibly reducing aqueous solubility.
Spectral and Physicochemical Properties
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a benzothiazole moiety, which is known for its diverse biological activities, linked to a sulfamoyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds containing the benzothiazole nucleus have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 15 µg/mL |
| 2 | Escherichia coli | 20 µg/mL |
| 3 | Candida albicans | 25 µg/mL |
Note: The above data is derived from studies evaluating various derivatives, including this compound, which showed promising antibacterial properties against these pathogens .
Antitumor Activity
The antitumor efficacy of this compound has been assessed using several cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation effectively.
Case Study: Cell Line Evaluation
In a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), the compound was tested using MTS cytotoxicity assays. The results indicated:
- A549 Cell Line: IC50 = 6.26 ± 0.33 µM
- HCC827 Cell Line: IC50 = 6.48 ± 0.11 µM
- NCI-H358 Cell Line: IC50 = 20.46 ± 8.63 µM
These findings suggest that this compound exhibits significant potential as an antitumor agent, particularly in two-dimensional (2D) culture systems compared to three-dimensional (3D) cultures .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with DNA and cellular pathways that regulate proliferation and apoptosis. Studies indicate that compounds with similar structures tend to bind within the minor groove of DNA, potentially disrupting replication processes .
Q & A
Q. What are the standard synthetic routes for N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, and how are reaction conditions optimized?
The compound is synthesized via a multi-step process, typically involving the coupling of 6-aminobenzothiazole with 4-(N,N-diallylsulfamoyl)benzoyl chloride under anhydrous conditions. Key steps include:
- Acylation : Reacting the amine group of benzothiazole with the benzoyl chloride derivative in a polar aprotic solvent (e.g., DMF or dichloromethane) at 0–5°C to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the product in high purity (>95%). Optimization involves controlling temperature, using inert atmospheres (N₂/Ar), and selecting catalysts (e.g., triethylamine) to improve yields (78–90%) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Essential methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm) and carbon backbone integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.5) with <2 ppm error.
- Melting Point Analysis : Determines purity (reported range: 99.9–177.2°C).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the analysis of electronic properties and reaction mechanisms?
DFT calculations (e.g., B3LYP/6-31G*) predict:
- HOMO-LUMO Gaps : Correlate with reactivity; smaller gaps (e.g., 4.5–5.0 eV) suggest higher electrophilicity.
- Electrostatic Potential Maps : Highlight nucleophilic (benzothiazole N) and electrophilic (sulfamoyl S) sites for substitution reactions.
- Thermochemical Data : Atomization energies and ionization potentials can validate experimental stability (e.g., deviations <2.4 kcal/mol) .
Q. What experimental strategies resolve contradictions between in vitro and cellular assay results for antimicrobial activity?
Discrepancies may arise from bioavailability or metabolization. Mitigation strategies include:
- Orthogonal Assays : Compare minimal inhibitory concentration (MIC) data with enzymatic inhibition (e.g., dihydrofolate reductase assays).
- Permeability Studies : Use Caco-2 cell models to assess membrane transport.
- Metabolite Screening : LC-MS/MS to identify degradation products in cellular lysates .
Q. How can structure-activity relationship (SAR) studies improve anticancer efficacy while reducing off-target toxicity?
Focus on functional group modifications:
- Benzothiazole Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂ at C6) to enhance DNA intercalation.
- Sulfamoyl Modifications : Replace diallyl groups with morpholino rings to improve solubility and reduce cytotoxicity (IC₅₀ optimization from 10 μM to <1 μM).
- In Silico Docking : Predict binding affinity to targets like topoisomerase II (ΔG < -8 kcal/mol) .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays : Measure Kᵢ values via Lineweaver-Burk plots (e.g., for thymidylate synthase inhibition).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 6XYZ) to identify key interactions (e.g., hydrogen bonds with Asp89) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for variable cytotoxicity across cell lines?
- Dose Range : Test 0.1–100 μM in triplicate, using log-scale increments.
- Control Cells : Include primary human fibroblasts to assess selectivity (e.g., IC₅₀ cancer cells = 2 μM vs. fibroblasts = 50 μM).
- Statistical Models : Fit data to sigmoidal curves (Hill equation) for EC₅₀/IC₅₀ calculations .
Q. What computational tools integrate SAR data for derivative library design?
- Cheminformatics Platforms : MOE or Schrödinger for virtual screening of >10⁴ analogs.
- QSAR Models : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity.
- Cluster Analysis : Group compounds by scaffold similarity (Tanimoto coefficient >0.85) .
Contradiction and Reproducibility
Q. How can batch-to-batch variability in synthesis impact biological reproducibility?
Variability arises from impurities (e.g., unreacted benzoyl chloride). Solutions include:
- Quality Control : Strict adherence to HPLC purity thresholds (>98%).
- Stability Studies : Monitor degradation under storage conditions (e.g., -20°C vs. 25°C).
- Collaborative Validation : Cross-lab replication of key assays (e.g., MIC ± 1 dilution step) .
Q. What steps ensure reproducibility in computational studies across different software packages?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
